Dihydro Ergotamine-13C,d3 Mesylate is derived from ergotamine, which is produced from the fungus Claviceps purpurea. The compound falls under the classification of ergot alkaloids, specifically as a dihydro derivative. It is recognized for its pharmacological activity as a serotonin receptor agonist, particularly at the 5-HT1D and 5-HT2B receptors .
The synthesis of Dihydro Ergotamine-13C,d3 Mesylate involves several key steps that modify the natural product ergotamine to incorporate stable isotopes. The general synthesis pathway can be summarized as follows:
These modifications allow for enhanced tracking in biological systems during pharmacokinetic studies .
The molecular structure of Dihydro Ergotamine-13C,d3 Mesylate can be represented in various formats, including SMILES notation and 3D models. The structural formula reveals a complex arrangement typical of ergot alkaloids, featuring multiple rings and functional groups.
Dihydro Ergotamine-13C,d3 Mesylate participates in various chemical reactions that are significant for its pharmaceutical applications:
These reactions are crucial for understanding its pharmacodynamics and therapeutic efficacy .
The mechanism of action for Dihydro Ergotamine-13C,d3 Mesylate involves its interaction with various serotonin receptors:
The physical properties of Dihydro Ergotamine-13C,d3 Mesylate include:
Chemical properties include:
Further analyses may be required to determine detailed thermodynamic properties like melting point or boiling point, which are not readily available .
Dihydro Ergotamine-13C,d3 Mesylate has notable applications in scientific research:
Dihydro Ergotamine-13C,d3 Mesylate (CAS 1356841-81-0) serves as an essential internal standard for the quantitative analysis of ergotamine derivatives in pharmaceutical development. The compound's molecular structure incorporates stable isotopes (¹³C and deuterium) at specific positions, creating a distinct mass shift from the unlabeled analyte while maintaining nearly identical chromatographic behavior and extraction efficiency. This allows for precise correction of matrix effects and instrument variability during LC-MS/MS analyses [1] [5]. The compound's chemical formula (C₃₃¹³CH₃₈D₃N₅O₈S) and molecular weight (683.78 g/mol) provide the necessary mass difference (+4 Da) for selective detection in complex biological matrices, enabling researchers to develop highly specific multiple reaction monitoring (MRM) methods with enhanced signal-to-noise ratios [5] [6].
The application of this isotopically labeled standard significantly improves calibration curve linearity across concentration ranges spanning three orders of magnitude. When incorporated during sample preparation, it compensates for ergotamine's propensity for adsorption losses and degradation during extraction procedures. Laboratories developing methods for ergot alkaloid quantification report improved inter-day precision (RSD < 5%) and accuracy recovery rates (95-105%) when using Dihydro Ergotamine-13C,d3 Mesylate compared to structural analogs as internal standards [3] [6]. This precision is particularly crucial for pharmacokinetic studies where ergotamine exhibits complex nonlinear kinetics and low therapeutic concentrations in plasma.
Table 1: Structural Characteristics of Dihydro Ergotamine-13C,d3 Mesylate
Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C₃₃¹³CH₃₈D₃N₅O₈S | Creates +4 Da mass shift for MS detection |
CAS Number | 1356841-81-0 | Unique compound identifier |
Isotopic Enrichment | ¹³C and ³H (D3) | Minimizes isotopic interference |
Chemical Purity | >98% | Reduces analytical background noise |
Stable Isotope Positions | 13C at methine position, D3 at methyl group | Maintains chemical equivalence |
Dihydro Ergotamine-13C,d3 Mesylate establishes metrological traceability to pharmacopeial reference standards through rigorous characterization against United States Pharmacopeia (USP 1202005) and European Pharmacopoeia (EP D1950000) primary standards. This traceability chain is maintained via comprehensive co-validation studies where the isotopic standard's certified concentrations are cross-verified against pharmacopeial materials using orthogonal analytical techniques including NMR spectroscopy, mass spectrometry, and differential scanning calorimetry [1] [3] [7]. The compound is produced under ISO 17034 accreditation and certified according to ISO/IEC 17025 guidelines, ensuring its suitability for quality control (QC) applications throughout the drug development lifecycle – from synthesis through formulation stages [3] [6].
The application of this isotopically labeled standard in pharmaceutical analysis facilitates compliance with regulatory documentation requirements. Each batch is accompanied by a detailed certificate of analysis (CoA) containing information on isotopic enrichment (±0.5%), chromatographic purity (>98%), water content (<0.5%), residual solvents (<500 ppm), and traceability statements. This documentation supports use in Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) environments, particularly during technology transfers between laboratories [1] [3]. The standard's traceability to pharmacopeial references enables its use for system suitability testing and compendial method verification, reducing the consumption of limited-supply pharmacopeial materials while maintaining regulatory compliance.
Table 3: Pharmacopeial Traceability and Compliance Features
Traceability Feature | USP Compliance | EP Compliance | Quality Impact |
---|---|---|---|
Primary Standard Traceability | USP 1202005 | EP D1950000 | Ensures regulatory acceptance |
Certification Standard | ISO/IEC 17025 | ISO 17034 | Provides international recognition |
Documentation | Current CoA downloadable | Batch-specific CoA | Supports audit readiness |
Storage Conditions | 2-8°C | 2-8°C | Maintains standard integrity |
Regulatory Application | Pharma release testing | QC during formulation | Covers full product lifecycle |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4